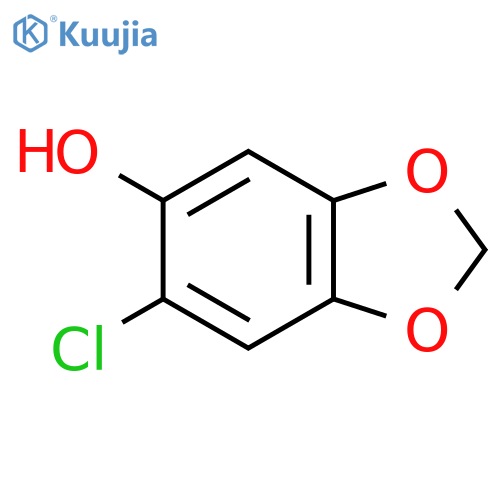Cas no 105607-67-8 (6-chloro-1,3-dioxaindan-5-ol)

6-chloro-1,3-dioxaindan-5-ol structure
商品名:6-chloro-1,3-dioxaindan-5-ol
6-chloro-1,3-dioxaindan-5-ol 化学的及び物理的性質
名前と識別子
-
- 6-chloro-1,3-benzodioxol-5-ol
- 6-chloro-1,3-dioxaindan-5-ol
- SCHEMBL772742
- CS-0227402
- 105607-67-8
- 2-Chloro-4,5-methylenedioxyphenol
- Z1416158322
- 6-Chlorobenzo[d][1,3]dioxol-5-ol
- MYCBHJOBNMQASS-UHFFFAOYSA-N
- G79810
- EN300-1588900
- DB-156038
-
- インチ: InChI=1S/C7H5ClO3/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2,9H,3H2
- InChIKey: MYCBHJOBNMQASS-UHFFFAOYSA-N
- ほほえんだ: C1OC2=C(O1)C=C(C(=C2)O)Cl
計算された属性
- せいみつぶんしりょう: 171.9927217g/mol
- どういたいしつりょう: 171.9927217g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 153
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.7Ų
- 疎水性パラメータ計算基準値(XlogP): 2
6-chloro-1,3-dioxaindan-5-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1588900-0.5g |
6-chloro-1,3-dioxaindan-5-ol |
105607-67-8 | 95% | 0.5g |
$579.0 | 2023-07-06 | |
| Enamine | EN300-1588900-0.1g |
6-chloro-1,3-dioxaindan-5-ol |
105607-67-8 | 95% | 0.1g |
$257.0 | 2023-07-06 | |
| Enamine | EN300-1588900-0.25g |
6-chloro-1,3-dioxaindan-5-ol |
105607-67-8 | 95% | 0.25g |
$367.0 | 2023-07-06 | |
| Enamine | EN300-1588900-2.5g |
6-chloro-1,3-dioxaindan-5-ol |
105607-67-8 | 95% | 2.5g |
$1454.0 | 2023-07-06 | |
| Enamine | EN300-1588900-1000mg |
6-chloro-1,3-dioxaindan-5-ol |
105607-67-8 | 95.0% | 1000mg |
$743.0 | 2023-09-23 | |
| Enamine | EN300-1588900-10000mg |
6-chloro-1,3-dioxaindan-5-ol |
105607-67-8 | 95.0% | 10000mg |
$3191.0 | 2023-09-23 | |
| Enamine | EN300-1588900-2500mg |
6-chloro-1,3-dioxaindan-5-ol |
105607-67-8 | 95.0% | 2500mg |
$1454.0 | 2023-09-23 | |
| Aaron | AR027ZJ0-100mg |
6-chloro-1,3-dioxaindan-5-ol |
105607-67-8 | 95% | 100mg |
$379.00 | 2025-02-15 | |
| 1PlusChem | 1P027ZAO-50mg |
6-chloro-1,3-dioxaindan-5-ol |
105607-67-8 | 95% | 50mg |
$269.00 | 2023-12-26 | |
| 1PlusChem | 1P027ZAO-100mg |
6-chloro-1,3-dioxaindan-5-ol |
105607-67-8 | 95% | 100mg |
$369.00 | 2023-12-26 |
6-chloro-1,3-dioxaindan-5-ol 関連文献
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
-
Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
-
Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
105607-67-8 (6-chloro-1,3-dioxaindan-5-ol) 関連製品
- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)
- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)
- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)
- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)
推奨される供給者
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

TAIXING JOXIN BIO-TEC CO.,LTD.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Kolod Food Ingredients Co.,ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
